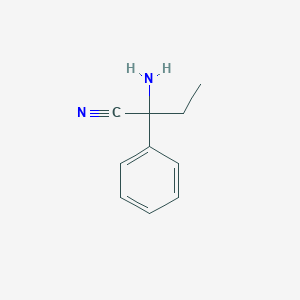

2-Amino-2-phenylbutanenitrile

Description

Significance of α-Aminonitriles as Versatile Synthetic Intermediates in Contemporary Fine Chemical and Pharmaceutical Research

α-Aminonitriles are a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. This unique bifunctional nature makes them exceptionally versatile intermediates in organic synthesis. rsc.orgrsc.org Their importance stems from their ability to undergo a variety of chemical transformations, providing access to a wide array of valuable molecules.

The synthetic utility of α-aminonitriles is multifaceted. The nitrile group can be hydrolyzed to form α-amino acids, which are the fundamental components of proteins and have widespread applications in pharmaceuticals and nutritional science. organic-chemistry.org Alternatively, the nitrile group can be reduced to afford 1,2-diamines, another important class of compounds used in the synthesis of ligands for catalysis and as building blocks for bioactive molecules. rsc.orgzioc.ru Furthermore, the amino group can be acylated or alkylated, and the α-carbon can be functionalized, further expanding the synthetic possibilities.

The Strecker reaction, first reported in 1850, is the classic method for synthesizing α-aminonitriles. nih.govnih.gov This three-component reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source. zioc.runih.gov Over the years, numerous modifications and improvements to the Strecker reaction have been developed, including the use of various catalysts to achieve higher yields and enantioselectivity, which is crucial for the synthesis of chiral drugs. mdpi.com The development of organocatalytic and biocatalytic methods has also provided more environmentally friendly and efficient routes to these important intermediates. mdpi.comresearchgate.net

In the context of fine chemical and pharmaceutical research, the versatility of α-aminonitriles is paramount. They are key precursors in the synthesis of a diverse range of heterocyclic compounds, such as imidazoles and oxazoles, which are common scaffolds in many drug molecules. arkat-usa.org Their role as intermediates in the production of non-natural amino acids has also been instrumental in the development of peptidomimetics and other novel therapeutic agents. nih.govacs.org

Overview of Scholarly Investigations into 2-Amino-2-phenylbutanenitrile and its Closely Related Structural Analogs

Scholarly research has extensively explored this compound and its analogs, focusing on their synthesis, reactivity, and potential applications. The core structure, featuring a phenyl group and an ethyl group attached to the α-carbon, provides a foundation for a range of derivatives with diverse properties.

A significant area of investigation has been the synthesis of this compound itself. Variations of the Strecker synthesis, utilizing propiophenone (B1677668), an amine (such as ammonia (B1221849) or dimethylamine), and a cyanide source (like sodium cyanide or trimethylsilyl (B98337) cyanide), have been reported. google.comgoogle.com These studies often focus on optimizing reaction conditions to improve yields and purity.

Furthermore, the reactivity of this compound as a synthetic intermediate has been a central theme. For instance, its N,N-dimethylated analog, 2-(N,N-dimethylamino)-2-phenylbutyronitrile, has been used as a precursor in the multi-step synthesis of 2-(N,N-dimethylamino)-2-phenylbutanol. google.comgoogle.com This transformation typically involves hydrolysis of the nitrile to a carboxylic acid, followed by esterification and subsequent reduction.

Investigations into structurally related analogs have also been fruitful. For example, the synthesis and reactivity of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles have been explored. nih.govacs.org These compounds can undergo intramolecular cyclization to form complex heterocyclic structures like 2-(3-oxoindolin-2-ylidene)acetonitriles, which are precursors to compounds with potential antimycobacterial activity. acs.orgacs.org The synthesis of these analogs often involves the hydrocyanation of chalcone (B49325) derivatives. nih.govmdpi.com

The study of analogs extends to variations in the substitution pattern on the phenyl ring and the nature of the alkyl group. These modifications can significantly influence the biological activity and physical properties of the resulting compounds. For example, research into 4-amino-2-phenylbutanenitrile highlights the interest in positional isomers and their distinct chemical properties. nih.gov

| Property | Value |

| Molecular Formula | C10H12N2 |

| Molecular Weight | 160.22 g/mol |

| CAS Number | 13707-30-7 (for hydrochloride) |

Current Research Landscape and Unaddressed Challenges Pertaining to the Chemical Compound

One of the primary challenges in the synthesis of α-aminonitriles, including this compound, is achieving high levels of stereocontrol. The α-carbon of this compound is a stereocenter, meaning it can exist in two non-superimposable mirror-image forms (enantiomers). For pharmaceutical applications, it is often necessary to synthesize a single enantiomer, as the two forms can have different biological activities and toxicities. Asymmetric synthesis, employing chiral catalysts or auxiliaries, is an active area of research aimed at addressing this challenge. rsc.org

Another area of active investigation is the expansion of the synthetic utility of this compound and its derivatives. Researchers are exploring new transformations of the amino and nitrile groups to access novel molecular scaffolds. This includes the development of new cyclization reactions to form diverse heterocyclic systems and the use of these compounds in multicomponent reactions to rapidly build molecular complexity. nih.gov

Furthermore, there is a growing interest in understanding the biological activities of this compound and its analogs. While much of the focus has been on their role as synthetic intermediates, some studies have begun to investigate their potential as bioactive molecules themselves. For instance, certain α-aminonitrile derivatives have been identified as having potential anticancer or antiviral properties. zioc.ru However, comprehensive structure-activity relationship (SAR) studies are often lacking, representing an unaddressed challenge and an opportunity for future research.

The identification of specific markers for the synthesis of illicit substances is another area where related compounds have been studied. For example, 3-amino-2-phenyl-2-butenenitrile has been identified as a marker for a specific route of amphetamine synthesis. researchgate.net This highlights the importance of understanding the chemistry of these compounds in forensic and analytical contexts.

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

2-amino-2-phenylbutanenitrile |

InChI |

InChI=1S/C10H12N2/c1-2-10(12,8-11)9-6-4-3-5-7-9/h3-7H,2,12H2,1H3 |

InChI Key |

ORNVMDCWFUHTJT-UHFFFAOYSA-N |

SMILES |

CCC(C#N)(C1=CC=CC=C1)N |

Canonical SMILES |

CCC(C#N)(C1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2 Phenylbutanenitrile and Analogous Structures

Strecker Reaction: A Foundational Pathway for α-Aminonitrile Synthesis

First reported by Adolph Strecker in 1850, the Strecker synthesis is a one-pot reaction that combines an aldehyde or ketone, an amine, and a cyanide source to produce an α-aminonitrile. acs.orgnih.gov This reaction remains one of the most efficient and economical methods for preparing these valuable intermediates, both in laboratory and industrial settings. nih.govencyclopedia.pub

The classical Strecker synthesis provides a direct route to the 2-Amino-2-phenylbutanenitrile core. The reaction typically involves the condensation of a ketone, propiophenone (B1677668), with an ammonia (B1221849) source and a cyanide source. chemeurope.com In a typical laboratory application, propiophenone is treated with ammonium (B1175870) chloride (NH₄Cl) and potassium cyanide (KCN). chemeurope.commasterorganicchemistry.com The use of ammonium salts and alkali metal cyanides is a common modification of the original protocol, which utilized ammonia and the highly toxic hydrogen cyanide (HCN) gas. masterorganicchemistry.comyoutube.com

This three-component reaction efficiently assembles the target molecule in a single step. A closely related analog, 2-(N,N-dimethylamino)-2-phenylbutyronitrile, is synthesized by reacting propiophenone with dimethylamine (B145610) and sodium cyanide in an organic solvent. google.com The classical approach yields a racemic mixture of the α-aminonitrile, as the key bond formations proceed through planar, sp²-hybridized intermediates. wikipedia.orgyoutube.com

The mechanism of the Strecker reaction is a two-stage process. masterorganicchemistry.com

Imine Formation: The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of the ketone (e.g., propiophenone). wikipedia.org This is often catalyzed by a mild acid; for instance, the ammonium ion from NH₄Cl can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com Following the initial attack, a hemiaminal intermediate is formed, which then dehydrates to yield an imine, or more accurately, a protonated iminium ion under acidic conditions. chemeurope.comwikipedia.org

Cyanide Addition: The cyanide ion (CN⁻) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. nrochemistry.com This step forms the new carbon-carbon bond and results in the final α-aminonitrile product. wikipedia.org

Optimization of the Strecker reaction involves manipulating reaction conditions to maximize the yield of the desired α-aminonitrile. Key parameters include temperature, reaction time, and the concentration of reactants. For example, studies on analogous syntheses have shown that both reaction time and temperature can have a significant impact on the radiochemical conversion (RCC) to the α-aminonitrile product, as demonstrated in the table below. nih.gov

| Entry | Reactant Ratio (Amine:Aldehyde:Cyanide) | Time (min) | Temperature (°C) | Conversion (%) |

| 1 | 1:1:1 | 5 | Room Temp. | 63 |

| 2 | 1:1:1 | 12 | Room Temp. | 65 |

| 3 | 1:1:1 | 5 | 50 | 68 |

Data adapted from a study on the synthesis of a related [¹¹C]α-aminonitrile, demonstrating the effect of time and temperature on reaction conversion. nih.gov

Further optimization can be achieved by using dehydrating agents, such as magnesium sulfate (B86663) (MgSO₄), to drive the equilibrium towards the formation of the imine intermediate. masterorganicchemistry.com

Modern advancements in the Strecker synthesis have focused on developing milder, more efficient, and enantioselective variants through the use of advanced reagents and catalysts. wikipedia.org

Cyanide Sources: To avoid the hazards associated with HCN gas and alkali cyanides, alternative cyanide sources have been explored. Trimethylsilyl (B98337) cyanide (TMSCN) is a widely used substitute that often provides higher yields under milder conditions. nih.govcabidigitallibrary.org

Ammonia/Amine Sources: While classical methods use ammonia or ammonium salts for primary α-aminonitriles, primary and secondary amines can be used to generate N-substituted products. chemeurope.comwikipedia.org

Catalytic Systems: The development of catalytic systems has significantly broadened the scope and efficiency of the Strecker reaction.

Lewis Acids: Lewis acids like indium(III) chloride (InCl₃) and titanium(IV) complexes can catalyze the reaction, likely by activating the carbonyl group towards imine formation. nih.govorganic-chemistry.org Indium powder in water has been shown to be a highly efficient and environmentally benign catalyst for the one-pot, three-component synthesis. nih.gov

Brønsted Acids: Protic ionic liquids, such as N-methylimidazolium acetate (B1210297), have been demonstrated to act as effective catalysts and reaction media, promoting the reaction under mild, solvent-free conditions. cabidigitallibrary.org

Organocatalysts: Chiral catalysts, including those derived from thiourea (B124793) or 1,1′-Bi-2-naphthol (BINOL), have been developed to achieve asymmetric Strecker reactions, producing enantiomerically enriched α-aminonitriles. wikipedia.org

The following table compares the efficiency of various modern catalysts for the Strecker reaction of benzaldehyde, aniline (B41778), and TMSCN, highlighting the trend towards faster reactions under ambient conditions. cabidigitallibrary.org

| Entry | Catalyst (mol%) | Solvent | Temperature | Time (min) | Yield (%) |

| 1 | InI₃ (10) | Water | Room Temp. | 30 | 95 |

| 2 | Chitosan (6 mg) | Neat | Room Temp. | 10 | 95 |

| 3 | Formic acid (30 µL) | EtOH | Room Temp. | 5 | 99 |

| 4 | [NMImH][OAc] (50) | Neat | Room Temp. | 5 | 87 |

Data adapted from a comparative study on catalysts for Strecker-type reactions. cabidigitallibrary.org

Multi-Component Reactions for the Construction of the this compound Moiety

The Strecker synthesis is a classic example of a multi-component reaction (MCR), a class of chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials. fu-berlin.debaranlab.org MCRs are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. researchgate.netnih.gov

The synthesis of this compound from propiophenone, ammonia, and cyanide is a prototypical three-component reaction (3CR). nih.gov This convergent approach, where multiple distinct molecules are combined in one pot, is significantly more efficient than a linear, multi-step synthesis that would require the isolation and purification of intermediates. nih.gov The power of the MCR approach lies in its ability to construct the target aminonitrile framework in a single, streamlined process, minimizing solvent waste and operational complexity. researchgate.net

Alkylation and Nitrilation Strategies for α-Substituted Nitriles

Alternative strategies for constructing α-substituted aminonitriles involve the stepwise formation of C-C and C-N bonds at the α-carbon of a nitrile precursor. These methods offer a different synthetic logic compared to the convergent Strecker reaction.

A conceptually distinct pathway to the this compound framework involves the α-alkylation of a simpler nitrile. While not starting directly from a phenylbutyric acid derivative, this strategy highlights the principles of building complexity on a nitrile scaffold. For instance, a synthetic sequence could begin with phenylacetonitrile (B145931).

The α-carbon of phenylacetonitrile is acidic due to the electron-withdrawing nature of the nitrile group and resonance stabilization of the resulting carbanion with the phenyl ring. youtube.com This allows for deprotonation by a suitable base, such as sodium hydroxide (B78521) or sodium amide, to form a nitrile enolate. youtube.com This nucleophilic enolate can then be alkylated via an Sₙ2 reaction with an ethyl halide (e.g., ethyl iodide) to form 2-phenylbutyronitrile. A subsequent step would be required to introduce the amino group at the α-position, a transformation that can be challenging to achieve directly. This multi-step approach, involving the sequential formation of C-C and C-N bonds, contrasts with the single-step convergence of the Strecker MCR. researchgate.net

Application of Grignard Reagents Coupled with Subsequent Nitrilation

The construction of the this compound carbon skeleton can be effectively achieved using organometallic compounds, particularly Grignard reagents. ebsco.comwikipedia.org These reagents are powerful nucleophiles capable of forming new carbon-carbon bonds. arabjchem.orgmasterorganicchemistry.com A viable synthetic route involves the reaction of a nitrile with a Grignard reagent. For instance, benzonitrile (B105546) can be treated with ethylmagnesium bromide. The ethyl group of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an intermediate magnesium salt of a ketimine upon aqueous workup.

This ketimine intermediate is then subjected to a Strecker-type reaction. The addition of hydrogen cyanide (or a combination of a cyanide salt and an ammonium salt) across the carbon-nitrogen double bond of the imine installs both the amino group and the nitrile group at the α-carbon, yielding this compound. This method leverages the versatility of Grignard reagents to build the core structure, followed by a classic nitrilation and amination step to complete the synthesis. arabjchem.org

Cyclization-Based Synthetic Routes to Related Nitrile Structures

An advanced synthetic methodology has been developed for the preparation of complex heterocyclic nitriles, specifically 2-(3-oxoindolin-2-ylidene)acetonitriles, from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile precursors. nih.govnih.govresearchgate.net This transformation is an efficient method for constructing the valuable 2-alkylideneindolin-3-one motif, which is found in various biologically active molecules. nih.govsemanticscholar.org The reaction proceeds via an intramolecular cyclization coupled with an oxidation step. acs.orgacs.org These resulting heterocyclic nitriles serve as important precursors for molecules with potential antimycobacterial activity. nih.govacs.org

The scope of this oxidative cyclization has been explored with various substituted precursors. The reaction conditions, typically involving a base like potassium hydroxide in a solvent such as dimethyl sulfoxide (B87167) (DMSO), have been optimized to improve yields. nih.gov

| Entry | Precursor Compound | Substituents (R¹, R²) | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 6aa | R¹=H, R²=H | KOH, DMSO, 80 °C, 2 h | 1aa | 85 |

| 2 | 6ba | R¹=5-Me, R²=H | KOH, DMSO, 80 °C, 2 h | 1ba | 82 |

| 3 | 6ca | R¹=5-Cl, R²=H | KOH, DMSO, 80 °C, 2 h | 1ca | 88 |

| 4 | 6ab | R¹=H, R²=4-Me | KOH, DMSO, 80 °C, 2 h | 1ab | 79 |

| 5 | 6ac | R¹=H, R²=4-OMe | KOH, DMSO, 80 °C, 2 h | 1ac | 81 |

| 6 | 6ad | R¹=H, R²=4-Cl | KOH, DMSO, 80 °C, 2 h | 1ad | 84 |

The mechanism of the transformation of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-oxoindolin-2-ylidene)acetonitriles involves a crucial base-assisted intramolecular cyclization. nih.govacs.org The process is initiated by the deprotonation of the α-carbon to the ketone by a base, such as potassium hydroxide, forming an enolate. nih.gov This enolate then attacks a molecule of DMSO, which serves as the oxidant. nih.gov

The key cyclization step involves a nucleophilic attack from the nitrogen atom of the aniline moiety onto the carbonyl carbon, forming a five-membered ring intermediate. acs.org This is a 5-exo-trig cyclization. acs.org Subsequent dehydration and oxidation steps lead to the formation of the conjugated heterocyclic nitrile product. nih.gov This reaction proceeds smoothly for precursors with a primary aniline group. However, starting materials with a secondary aniline group can lead to side reactions, such as the cleavage of the cyano group. nih.govacs.org Researchers have also noted that for N-acylated or N-tosylated precursors, a base-assisted deprotection of the aniline group occurs first, after which the reaction proceeds to form the same final product as the unprotected analog. nih.govacs.org

Large-Scale and Industrially Relevant Synthetic Approaches

For industrial applications, efficiency, scalability, and reduction of waste are paramount. One-pot synthesis protocols, where multiple reaction steps are performed in a single reactor without isolating intermediates, are highly desirable as they save time, solvents, and resources. jmchemsci.com

A method for preparing the related compound 2-(N,N-dimethylamino)-2-phenylbutyronitrile has been disclosed that utilizes a one-pot approach. google.com This process involves the reaction of propiophenone, dimethylamine, sodium cyanide, and water in an organic solvent. google.com This type of multi-component reaction, closely related to the Strecker synthesis, is highly efficient for producing α-aminonitriles on a larger scale.

Furthermore, the utility of one-pot procedures has been demonstrated in extending the synthesis from the previously discussed heterocyclic nitriles. After the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, the resulting product can be directly treated with hydrazine (B178648) hydrate (B1144303) in the same reaction vessel to produce pyridazino[4,3-b]indoles, which are known for their antimycobacterial properties. nih.govacs.org This "one-pot" sequence streamlines the synthesis of these more complex molecules, showcasing an efficient and scalable approach. nih.gov

Process Parameter Optimization for Maximizing Reaction Yield and Purity in Preparative Chemistry

The efficiency of preparative chemistry is paramount in both industrial and laboratory settings, with reaction yield and product purity being primary metrics of success. For the synthesis of α-aminonitriles like this compound and its analogs, optimizing process parameters is a critical step to ensure economic viability and high-quality outcomes. azom.com The Strecker synthesis, a cornerstone method for producing α-amino acids from aldehydes or ketones, serves as a common route where meticulous optimization of reaction conditions can lead to significant improvements in yield and purity. acs.orgmdpi.comwikipedia.org Key parameters frequently investigated include the choice of cyanide source, catalyst, solvent, reaction time, and temperature. acs.orgnih.gov

A patent for this process details several embodiments where parameters were varied to enhance the synthesis of the hydantoin (B18101) intermediate. The findings demonstrate that careful control of reaction conditions is necessary to drive the reaction to completion and maximize the output of a high-purity product, ultimately achieving yields of over 80% and HPLC purity greater than 99%. patsnap.com

| Embodiment | Propiophenone (mol) | Sodium Cyanide (30% solution, mol) | Ammonium Carbonate (mol) | Phase Transfer Catalyst | Temperature (°C) | Time (h) | Observed Outcome |

|---|---|---|---|---|---|---|---|

| 1 | 1.0 | 1.5 | 2.0 | Tetrabutylammonium bromide | 65-70 | 15 | High yield of wet product |

| 2 | 1.0 | 1.8 | 3.0 | Benzyltriethylammonium chloride | 75-80 | 10 | High yield of wet product |

| 3 | 1.0 | 1.8 | 5.0 | Tetrabutylammonium bromide | 65-70 | 15 | High yield of wet product |

Similarly, studies on the synthesis of other complex butanenitrile analogs, such as 2-(3-Oxoindolin-2-ylidene)acetonitriles, highlight the profound impact of solvent and reagents on reaction yield. In one such study, the base-assisted cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles was optimized by screening various solvents, oxidants, and bases. acs.org The research found that Dimethyl sulfoxide (DMSO) served as both the optimal solvent and oxidant, significantly outperforming other combinations. acs.org The choice of base was also critical, with potassium hydroxide (KOH) providing substantially better yields than sodium hydroxide (NaOH) under the optimized conditions. acs.org

The systematic investigation of these parameters is summarized in the following table, which illustrates the path to achieving an 80% yield through methodical optimization.

| Entry | Solvent | Oxidant | Base | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMF | None | KOH | 40 | NR |

| 2 | MeCN | KMnO₄ | KOH | 5 | Dec |

| 3 | MeCN | DDQ | KOH | 5 | Dec |

| 4 | MeCN | H₂O₂/urea | KOH | 300 | 60 |

| 5 | DMF | O₂/C | KOH | 180 | 64 |

| 6 | MeCN | PhI(TFA)₂ | KOH | 10 | Dec |

| 7 | MeCN | CuSO₄ | KOH | 300 | NR |

| 8 | MeCN | Cu(OAc)₂ | KOH | 720 | 15 |

| 9 | MeCN | SeO₂ | KOH | 300 | NR |

| 10 | DMF | DMSO | KOH | 180 | 67 |

| 11 | Water | DMSO | KOH | 120 | 65 |

| 12 | DMSO | DMSO | KOH | 40 | 80 |

| 13 | DMSO | DMSO | NaOH | 60 | 52 |

These examples underscore a fundamental principle in preparative chemistry: the yield and purity of a target compound, such as this compound, are not fixed properties but are highly dependent on the reaction environment. Fine-tuning of parameters on a case-by-case basis through systematic study is therefore an indispensable part of developing robust and efficient synthetic protocols. nih.gov

Reaction Mechanisms and Kinetics in 2 Amino 2 Phenylbutanenitrile Transformations

Detailed Mechanistic Pathways of Nucleophilic Additions and Substitutions Involving the Nitrile Group

The nitrile group (C≡N) is a key functional group in 2-Amino-2-phenylbutanenitrile, characterized by a strongly polarized triple bond with an electrophilic carbon atom. This electrophilicity makes it susceptible to nucleophilic attack, analogous to the reactivity of a carbonyl group. libretexts.orgopenstax.orgucalgary.ca

The general mechanism for nucleophilic addition begins with the attack of a nucleophile on the electrophilic carbon of the nitrile. This results in the formation of a sp²-hybridized imine anion intermediate. libretexts.orgopenstax.org For weaker, neutral nucleophiles like water, the reaction often requires acid catalysis. The acid protonates the nitrogen atom, which significantly increases the electrophilicity of the carbon, making it more susceptible to attack. ucalgary.ca

A primary example of this reactivity is the hydrolysis of α-aminonitriles to form α-amino acids, which is the second step of the Strecker synthesis. masterorganicchemistry.com The hydrolysis can proceed under acidic or basic conditions.

Acid-Catalyzed Hydrolysis : The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by a water molecule. This forms an intermediate imidic acid, which then tautomerizes to an amide. chemistrysteps.com The amide is subsequently hydrolyzed further to a carboxylic acid and ammonia (B1221849) (or an amine). libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis : This pathway involves the direct nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon. libretexts.orgopenstax.org The resulting imine anion is protonated by water to form the imidic acid, which tautomerizes to the amide. chemistrysteps.comlibretexts.org Further hydrolysis of the amide yields a carboxylate ion. libretexts.orgopenstax.org

The nitrile group can also be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻). The first addition forms an imine anion, which is then attacked by a second hydride to yield a dianion. libretexts.orgopenstax.org An aqueous workup then protonates the dianion to produce a primary amine. libretexts.orgopenstax.orglibretexts.org

Investigation of Carbonyl Group Reactivity in Precursor Compounds and Subsequent Transformations

The synthesis of α-aminonitriles like this compound is classically achieved through the Strecker synthesis, which begins with a carbonyl compound—in this case, an appropriate ketone. researchgate.net The reactivity of this precursor carbonyl group is central to the entire process.

The Strecker synthesis is a three-component reaction involving a carbonyl compound, an amine (often ammonia), and a cyanide source. organic-chemistry.org The mechanism begins with the reaction between the ketone and the amine. wikipedia.org

Iminium Ion Formation : The carbonyl oxygen of the ketone is first protonated by a mild acid (or the ammonium (B1175870) ion itself), which activates the carbonyl carbon for nucleophilic attack. masterorganicchemistry.comwikipedia.org Ammonia (or an amine) then attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org Subsequent proton exchange and elimination of a water molecule results in the formation of a stable iminium ion. masterorganicchemistry.comwikipedia.org

Cyanide Attack : The cyanide ion (CN⁻), acting as a potent nucleophile, attacks the electrophilic carbon of the iminium ion. masterorganicchemistry.comwikipedia.org This step forms the α-aminonitrile product. wikipedia.org

The entire process relies on the initial electrophilicity of the carbonyl carbon, which is enhanced by protonation, allowing for the formation of the key imine intermediate that is subsequently attacked by the cyanide nucleophile. organic-chemistry.orgmdpi.com The reactivity of acyl metalloids, which are analogs of carbonyl compounds, has also been studied, revealing that the carbonyl carbon can be rendered more basic and nucleophilic depending on the adjacent metalloid, showcasing the tunability of carbonyl reactivity. nih.gov

Elucidation of Intramolecular Cyclization and Oxidative Processes

Derivatives of this compound can undergo complex transformations, including intramolecular cyclization and oxidation, to form heterocyclic structures. A key example is the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to prepare 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.orgnih.gov This transformation involves a nucleophilic intramolecular cyclization coupled with an oxidation step. acs.orgnih.gov

The proposed mechanism for this process is initiated by a base, such as potassium hydroxide (KOH), which assists in the deprotonation at the α-carbon of the ketone. nih.gov This generates an enolate intermediate. The enolate then attacks a molecule of dimethyl sulfoxide (B87167) (DMSO), which serves as the oxidant in the reaction. nih.gov Following this, the aniline (B41778) moiety within the molecule undergoes an intramolecular nucleophilic attack on the carbonyl group, leading to the formation of a cyclic intermediate. Subsequent oxidation and rearrangement yield the final 2-(3-oxoindolin-2-ylidene)acetonitrile product. acs.orgnih.gov

Experimental studies have shown that the choice of oxidant is critical. While strong oxidants like potassium permanganate (KMnO₄) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) led to the decomposition of the starting material, DMSO proved to be an effective oxidant for the cyclization. acs.orgnih.gov The reaction proceeds smoothly for primary aniline derivatives, whereas secondary aniline derivatives tend to undergo a side reaction involving the cleavage of the cyano group. nih.gov

| Entry | Oxidant | Solvent | Result |

| 1 | None (Argon atmosphere) | Acetonitrile | No conversion |

| 2 | Potassium Permanganate (KMnO₄) | Acetonitrile | Decomposition |

| 3 | DDQ | Acetonitrile | Decomposition |

| 4 | DMSO | DMSO | Product formation |

Data sourced from studies on the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. acs.orgnih.gov

This process can be integrated into one-pot sequences to generate more complex molecules, such as antimycobacterial pyridazino[4,3-b]indoles, by quenching the reaction with hydrazine (B178648) hydrate (B1144303). acs.orgnih.gov

Impact of Electronic and Steric Effects of Substituents on Reaction Rates and Selectivity

The rates and outcomes of reactions involving this compound and its precursors are significantly influenced by the electronic properties and steric bulk of substituents on the aromatic ring or alkyl backbone.

Electronic Effects: Electronic effects alter the electron density at the reaction centers, thereby affecting their reactivity. In the context of the Strecker synthesis, electron-releasing groups on the phenyl ring of the precursor aldehyde or ketone increase the rate of the reaction. rsc.org This is because these groups can stabilize the transition state leading to the iminium ion. Hammett plots for the reaction of benzylideneanilines with hydrogen cyanide show negative ρ values, indicating that electron-donating groups on either the benzylidene or the aniline ring accelerate the reaction. rsc.org For the nitrile group itself, computational studies have shown that the reactivity correlates with the energy level of the π* orbital; a lower energy level indicates a more reactive, electrophilic nitrile. nih.gov For instance, the protonated form of an aminonitrile is calculated to be significantly more reactive than its non-protonated counterpart due to a lower π* orbital energy. nih.gov

| Nitrile Species | Calculated π* Value | Predicted Reactivity |

| H₃N⁺CH₂CN (protonated) | -0.03632 | Quick |

| H₂NCH₂CN (neutral) | 0.01698 | Less reactive |

| H₃N⁺CH₂CH₂CN | 0.00616 | Slower |

| H₃CCN | 0.03491 | No reaction |

Data illustrates the correlation between the calculated energy level of the π orbital and the reaction rate for various nitriles.* nih.gov

Steric Effects: Steric hindrance plays a crucial role by impeding the approach of nucleophiles to the electrophilic centers. In nucleophilic substitution reactions, increased steric bulk around the reaction site can dramatically lower the reaction rate. rsc.org For example, the reaction rate for N-methylaniline is significantly lower (by a factor of 10⁵) compared to aniline in SɴAr reactions, an effect attributed to the increased steric hindrance from the methyl group during both the formation of the intermediate and the subsequent proton transfer step. rsc.org Similarly, in the synthesis of α-aminonitriles, bulky substituents on the precursor ketone or the amine can slow down the formation of the imine intermediate and the subsequent attack by the cyanide ion. nih.gov

Kinetic Studies and Reaction Rate Determination in Mechanistic Analysis

Kinetic studies are essential for elucidating reaction mechanisms, identifying rate-determining steps, and quantifying the influence of various factors like temperature, concentration, and catalysts. The transformations of aminonitriles and related compounds have been investigated using various kinetic models.

For instance, the solid-state polymorphic transformations of phenylbutazone, a structurally related compound, were analyzed using kinetic models such as the Avrami-Erofe'ev model and apparent first-order kinetics. nih.gov Such studies determine reaction rate constants and induction periods under different conditions, providing insight into the stability and transformation pathways. nih.gov

In solution-phase reactions, such as the formation of 2-thiohydantoins from amino acids, ¹H NMR spectroscopy can be used to monitor the reaction progress and determine kinetic parameters. rsc.org These experimental kinetics can be complemented by theoretical calculations, such as Density Functional Theory (DFT), to model reaction pathways, intermediates, and transition states, providing a deeper understanding of the mechanism. rsc.org

Chiral Inductions in Strecker-Type Reactions Leading to Enantiomerically Enriched α-Aminonitriles

The Strecker reaction, first reported in 1850, is a classic method for synthesizing α-aminonitriles. mdpi.com The asymmetric variant of this reaction has become a popular topic in organic chemistry for achieving enantioenriched α-aminonitriles. mdpi.com Generally, two main strategies are employed: the use of chiral auxiliaries and asymmetric catalysis. mdpi.com

A common approach to induce chirality in the Strecker synthesis is the use of a chiral auxiliary. This involves reacting an aldehyde or ketone with an enantiomerically pure amine to form a chiral imine, which then undergoes diastereoselective cyanation. The resulting diastereomeric α-aminonitriles can then be separated, and the chiral auxiliary removed to yield the enantiomerically enriched target molecule.

One of the most frequently used chiral auxiliaries is (S)-1-phenylethylamine. acs.org For instance, a three-component Strecker reaction employing (S)-1-(4-methoxyphenyl)ethylamine as a chiral auxiliary has been shown to produce highly crystalline (S,S)-α-aminonitriles in good yield, which can be easily purified to high diastereomeric excess. acs.org Subsequent acidic hydrolysis removes the chiral auxiliary and hydrolyzes the nitrile to afford the enantiopure α-arylglycines. acs.org

Another effective chiral auxiliary is (R)-phenylglycine amide. semanticscholar.orgrug.nlnih.gov In a notable example, its use in a diastereoselective Strecker reaction led to a crystallization-induced asymmetric transformation. semanticscholar.orgrug.nlnih.gov This process allows for one diastereomer to selectively precipitate from the reaction mixture, enabling its isolation in high yield (76-93%) and excellent diastereomeric ratio (>99/1). semanticscholar.orgrug.nlnih.gov

The choice of chiral auxiliary can significantly influence the diastereoselectivity of the reaction. For example, in the synthesis of d-galactal-linked α-aminonitriles, higher diastereoselection was observed when using the (S)-α-phenylethylamine-derived imine compared to its (R)-α-phenylethylamine counterpart. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Strecker Synthesis

| Chiral Auxiliary | Key Features | Application Example | Reference |

| (S)-1-Phenylethylamine | Commonly used, readily available. | Asymmetric synthesis of α-amino acids. | acs.org |

| (S)-1-(4-Methoxyphenyl)ethylamine | Forms highly crystalline α-aminonitriles, facilitating purification. | Synthesis of enantiopure α-arylglycines. | acs.org |

| (R)-Phenylglycine amide | Enables crystallization-induced asymmetric transformation. | Synthesis of (S)-tert-leucine. | semanticscholar.orgrug.nlnih.gov |

| Enantiopure 2-phenylglycinol | Effective for the synthesis of α-aryl-aminonitriles in reasonable diastereomeric excess. | Synthesis of α-aryl-aminonitriles. | acs.org |

Asymmetric catalysis offers an alternative and often more atom-economical approach to enantioselective Strecker reactions. This method utilizes a chiral catalyst to control the stereochemical outcome of the cyanation of an achiral imine. Both organocatalysts and metal-based catalysts have been successfully employed.

Organocatalysis:

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. utsa.eduresearchgate.netclockss.orgnii.ac.jp Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can effectively catalyze the enantioselective Strecker reaction. utsa.educlockss.orgnii.ac.jp For example, pseudo-enantiomeric squaramide catalysts have been used for the preparation of chiral α-aminonitriles, affording good yields and high enantioselectivity. mdpi.com The proposed mechanism involves hydrogen bonding between the squaramide moiety and the reactants. mdpi.com

Metal-Based Catalysis:

Chiral metal complexes are also highly effective catalysts for the asymmetric Strecker synthesis. The incorporation of chiral ligands into catalytically active achiral systems allows for the creation of catalysts for asymmetric reactions. researchgate.net For instance, the replacement of the triphenylphosphine ligand in the Wilkinson catalyst with a chiral ligand was an early concept in developing catalysts for asymmetric hydrogenation. researchgate.net In the context of the Strecker reaction, various metal complexes have been shown to catalyze the enantioselective addition of cyanide to imines. researchgate.net

A significant advancement in this area is the development of robust and practical catalysts that are compatible with safer cyanide sources. For example, a chiral amido-thiourea catalyst has been reported for the asymmetric hydrocyanation step in the synthesis of non-proteinogenic amino acids. nih.gov This catalyst is notable for its compatibility with aqueous cyanide salts, making it suitable for large-scale synthesis. nih.gov

Diastereoselective control is crucial when synthesizing molecules with multiple stereocenters. In the context of α-aminonitrile synthesis, this often involves the reaction of a chiral substrate or the use of a chiral reagent to favor the formation of one diastereomer over others.

A biocatalytic approach using transamination has been developed for the preparation of a wide range of β-branched α-amino acids with high diastereo- and enantioselectivity. chemrxiv.org This method utilizes an aromatic amino acid aminotransferase to catalyze the reaction, proceeding through a dynamic kinetic resolution process. chemrxiv.org

Another strategy involves the diastereoconvergent synthesis of anti-1,2-amino alcohols, which can be precursors to or derivatives of aminonitriles. semanticscholar.org This method uses a selenium-catalyzed intermolecular direct C-H amination of homoallylic alcohol derivatives. semanticscholar.org A key feature of this approach is the destruction of the allylic stereocenter during the reaction, allowing for the selective formation of a single diastereomer regardless of the starting material's diastereomeric purity. semanticscholar.org

Dynamic Kinetic Resolution Approaches in α-Aminonitrile Synthesis

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture into a single enantiomer with a theoretical yield of 100%. wikipedia.org This process combines a kinetic resolution step with in situ racemization of the slower-reacting enantiomer. princeton.edu For DKR to be effective, the rate of racemization should be at least equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu

In the synthesis of α-aminonitriles, DKR can be applied to resolve racemic aminonitriles or their precursors. A notable example is the enzymatic synthesis of (R)-α-aminobutyric acid from racemic α-aminobutyronitrile. exlibrisgroup.comresearchgate.net This process utilizes a non-stereoselective nitrile hydratase, a D-aminopeptidase, and an α-amino-ε-caprolactam (ACL) racemase. exlibrisgroup.com The racemic α-aminobutyronitrile was completely converted to (R)-α-aminobutyric acid with an optical purity of over 99%. exlibrisgroup.comresearchgate.net Similarly, (S)-α-amino acids have been synthesized from the corresponding α-aminonitriles using a combination of nitrile hydratase, ACL racemase, and an L-amino acid amidase. exlibrisgroup.comresearchgate.net

Biocatalytic DKR has also been employed in the synthesis of β-branched aromatic amino acids through diastereoselective transamination of α-ketoacids. chemrxiv.org This approach establishes two contiguous stereocenters with complete diastereocontrol and excellent enantioselectivity. chemrxiv.org

Methodologies for Absolute and Relative Stereochemistry Determination of Chiral α-Aminonitriles

Determining the absolute and relative stereochemistry of chiral molecules is a critical aspect of asymmetric synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. wordpress.comwikipedia.org

Residual Dipolar Couplings (RDCs):

RDCs provide through-space information about the relative orientation of different parts of a molecule. nih.govwikipedia.org They arise when molecules in solution are partially aligned, leading to incomplete averaging of anisotropic dipolar couplings. wikipedia.org This partial alignment can be induced by using alignment media such as liquid crystals or strained gels. wikipedia.org RDCs are particularly valuable for determining the stereochemistry of molecules because they provide long-range structural information, which is often difficult to obtain from other NMR parameters like the Nuclear Overhauser Effect (NOE). nih.govwikipedia.org

Residual Chemical Shift Anisotropy (RCSA):

RCSA is another powerful NMR parameter for stereochemical determination. researchgate.netblogspot.comwikipedia.org It is the difference between the chemical shift anisotropy (CSA) of aligned and non-aligned molecules. wikipedia.org Like RDCs, RCSAs provide global structural constraints. blogspot.com An advantage of RCSA over RDCs is its higher sensitivity, as it is derived from a singlet peak rather than a coupled doublet. blogspot.com Furthermore, RCSAs can be readily measured for quaternary carbons, which can be crucial for molecules with few protons. blogspot.comnih.gov

Table 2: Advanced NMR Techniques for Stereochemistry Determination

| Technique | Principle | Advantages | Reference |

| Residual Dipolar Coupling (RDC) | Measurement of dipolar couplings in partially aligned molecules. | Provides long-range structural information, sensitive to relative bond orientations. | nih.govwikipedia.org |

| Residual Chemical Shift Anisotropy (RCSA) | Measurement of the anisotropic component of the chemical shift tensor in partially aligned molecules. | Higher sensitivity than RDCs, applicable to non-protonated carbons. | researchgate.netblogspot.comwikipedia.org |

Synthetic Applications and Derivatization of 2 Amino 2 Phenylbutanenitrile

Precursors to Biologically Active α-Amino Acids and Peptide Mimics

2-Amino-2-phenylbutanenitrile serves as a key intermediate in the synthesis of non-proteinogenic α-amino acids, which are crucial components in the development of novel therapeutics and biochemical probes. The synthesis of α-amino acids from α-aminonitriles is a well-established chemical transformation, famously demonstrated in the Strecker synthesis, one of the oldest known methods for producing amino acids. google.commdpi.com In this process, the nitrile group of a compound like this compound is hydrolyzed under acidic or basic conditions to yield a carboxylic acid, thereby forming the corresponding α-amino acid, 2-amino-2-phenylbutanoic acid.

The ability to generate structurally unique amino acids is of paramount importance in the field of medicinal chemistry. These non-natural amino acids can be incorporated into peptide chains to create peptide mimics, or "peptoids." nih.gov Such modifications can confer advantageous properties, including:

Enhanced Stability : Introducing non-proteinogenic amino acids can make peptides resistant to enzymatic degradation by proteases, increasing their in vivo half-life. nih.gov

Conformational Constraints : The unique side chains of these amino acids can impose specific three-dimensional structures on the peptide, locking it into a biologically active conformation.

Improved Pharmacokinetics : Alterations to the amino acid structure can influence properties like cell permeability and bioavailability. nih.gov

The synthesis of α-amino acids from aminonitriles is a foundational method that provides access to a vast chemical space for creating these modified peptides. wikipedia.orgyoutube.com

Building Blocks for Diverse Heterocyclic Frameworks

The reactivity of the amino and nitrile functional groups makes this compound and its analogues valuable starting materials for the synthesis of a variety of heterocyclic compounds.

Synthesis of Indolinone and Oxoindolin-2-ylidene Acetonitrile Derivatives

Research has demonstrated a facile and highly efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. pharmaguideline.comwikipedia.org This transformation proceeds through a base-assisted intramolecular cyclization, followed by an oxidation step. pharmaguideline.comwikipedia.org This synthetic approach allows for the creation of both N-substituted and N-unsubstituted indolinone derivatives, expanding the scope of accessible molecules. wikipedia.org The 2-alkylideneindolin-3-one core is a significant structural motif in medicinal chemistry, found in various natural products and synthetic compounds with a wide spectrum of biological activities. nih.gov

| Starting Material | Product | Yield (%) |

| 4-(2-aminophenyl)-4-oxo-2-(p-tolyl)butanenitrile | (E)-2-(3-Oxoindolin-2-ylidene)-2-(p-tolyl)acetonitrile | 90% |

| 4-(2-aminophenyl)-2-(2-fluorophenyl)-4-oxobutanenitrile | (E)-2-(2-Fluorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 83% |

| 4-(2-aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile | (E)-2-(4-Bromophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | Not specified |

This table presents selected yields for the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitrile derivatives from corresponding 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, as reported in the literature. pharmaguideline.comwikipedia.org

Formation of Pyridazino[4,3-b]indoles with Demonstrated Antimycobacterial Activity

Pyridazino[4,3-b]indoles represent a class of heterocyclic compounds that have been identified as inhibitors of Mycobacterium tuberculosis. mdpi.com The synthesis of these molecules can be achieved from precursors derived from aminonitriles. These compounds have shown promise as a new series of synthetic agents against tuberculosis, a major global health concern. mdpi.com While not yet comparable to first-line drugs, their novel mechanism, which may involve the inhibition of monoamine oxidase and interference with mycobacterial redox reactions, makes them an important area of research for combating multidrug-resistant tuberculosis (MDR-TB). mdpi.com The development of new drugs is critical, as the current treatment regimen has been in place for over three decades. mdpi.com

Utility in the Synthesis of Thiazole and Oxazole Derivatives

The α-aminonitrile moiety is a direct precursor for the synthesis of certain five-membered heterocycles, particularly thiazoles. The Cook-Heilbron thiazole synthesis is a classic reaction that forms 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, isothiocyanates, or dithioacids. pharmaguideline.comwikipedia.org This reaction is highly effective for creating substituted 5-aminothiazoles under mild conditions. pharmaguideline.com The mechanism involves a nucleophilic attack by the amino group's nitrogen on the electrophilic carbon of the sulfur-containing reagent, followed by cyclization and tautomerization to form the aromatic thiazole ring. pharmaguideline.com

For the synthesis of oxazoles, a closely related precursor, the cyanohydrin, is used in the Fischer oxazole synthesis . researchgate.net Cyanohydrins are the immediate precursors to α-aminonitriles in the Strecker synthesis. In the Fischer method, a cyanohydrin reacts with an aldehyde in the presence of anhydrous hydrochloric acid to produce a 2,5-disubstituted oxazole. researchgate.net This highlights the utility of the core chemical structure of this compound as a foundational element for building these important heterocyclic rings. Oxazole and thiazole derivatives are prevalent in a vast number of biologically active compounds, including antibacterial, antifungal, and anti-inflammatory agents. derpharmachemica.com

Exploration of Other Nitrogen-Containing Heterocycles and Annulated Systems

The bifunctional nature of 2-amino-2-alkyl(aryl)propanenitriles, possessing both a nucleophilic amino group and an electrophilic cyano group, makes them versatile building blocks for a large number of organic compounds and heterocyclic systems. Beyond those previously mentioned, these aminonitriles can serve as precursors for other nitrogen-containing heterocycles such as imidazoles and 1,3,2-diazaphospholidines. The ability to construct diverse heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, as these ring systems form the core of approximately 60% of all known small-molecule drugs. The development of synthetic routes to novel annulated (fused-ring) systems from accessible starting materials like aminonitriles is a continuous goal in organic synthesis.

Role in Multi-Component Reactions for Enhancing Molecular Diversity and Complexity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This approach is highly valued for its efficiency, atom economy, and its ability to rapidly generate libraries of complex molecules for drug discovery and diversity-oriented synthesis.

The Strecker synthesis, which produces α-aminonitriles like this compound from an aldehyde or ketone, ammonia (B1221849), and cyanide, is a classic example of a three-component reaction. Therefore, this compound can be viewed not just as a product, but as a key, stable intermediate that embodies the principles of MCRs. By using this aminonitrile as a starting point for further reactions, chemists can build upon a foundation of molecular complexity that was efficiently established. This strategy allows for the systematic modification and derivatization of the aminonitrile core, leading to a diverse array of final products, including the heterocyclic frameworks discussed previously. The use of such building blocks is central to diversity-oriented synthesis, which aims to populate chemical space with structurally novel and diverse small molecules.

Functionalization and Derivatization via the Amino and Nitrile Groups for Advanced Synthesis

The synthetic versatility of this compound stems from the presence of two highly reactive functional groups: a primary amine (-NH₂) and a nitrile (-C≡N). These groups possess distinct electronic properties—the amino group being nucleophilic and the nitrile group featuring an electrophilic carbon—allowing them to be functionalized either independently or in concert to construct a wide array of more complex molecular architectures. arkat-usa.org This bifunctionality makes this compound a valuable building block in organic synthesis, particularly for the preparation of α-amino acids, diamines, ketones, and various nitrogen-containing heterocyclic compounds. arkat-usa.org

Reactions Involving the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amino group confers nucleophilic character, making it susceptible to reactions with a variety of electrophiles. This allows for the straightforward introduction of different substituents onto the nitrogen atom.

N-Acylation and N-Alkylation: The amino group can readily react with agents like acyl chlorides or alkyl halides in nucleophilic substitution reactions to form N-acylated or N-alkylated derivatives, respectively. These reactions are fundamental for modifying the compound's structure and properties.

Derivatization for Analytical Purposes: For analytical applications, such as chromatography (HPLC, GC-MS) or NMR, the primary amine is often derivatized to enhance detectability, volatility, or stability. semanticscholar.orgresearchgate.net Reagents for this purpose are designed to react specifically with primary amines. For instance, reaction with phenyl isothiocyanate yields phenylthiourea derivatives, while treatment with acetic anhydride produces acetylated products. nih.govgoogle.com Other reagents used for derivatizing primary amines include various pyrylium salts and chloroformates. researchgate.netmdpi.com

Table 1: Derivatization Reactions of the Amino Group

| Reaction Type | Reagent Class | Specific Example | Product Type |

|---|---|---|---|

| N-Acylation | Acid Anhydrides | Acetic Anhydride | N-acetylated amine (Amide) |

| N-Alkylation | Alkyl Halides | Methyl Iodide | N-alkylated amine |

| Thiocarbamoylation | Isothiocyanates | Phenyl Isothiocyanate | Phenylthiourea derivative |

| Carbamoylation | Chloroformates | Ethyl Chloroformate | Carbamate derivative |

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. chemistrysteps.comlibretexts.org This reactivity is central to converting the nitrile into other important functional groups.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. chemistrysteps.comebsco.com This transformation proceeds through an amide intermediate, 2-amino-2-phenylbutanamide, which can sometimes be isolated by using milder reaction conditions. chemistrysteps.comebsco.com Complete hydrolysis provides a direct route to the corresponding α-amino acid, 2-amino-2-phenylbutanoic acid.

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which converts the nitrile into a primary amine by the successive addition of two hydride ions. libretexts.orgebsco.comlibretexts.org This reaction converts this compound into 2-phenylbutane-1,2-diamine.

Reaction with Organometallic Reagents: Nitriles react with organometallic compounds, such as Grignard reagents or organolithiums, to form ketones after hydrolysis of the intermediate imine. chemistrysteps.comlibretexts.org The reaction involves the nucleophilic addition of the organometallic's carbanion to the electrophilic nitrile carbon. chemistrysteps.com The resulting iminium intermediate is then hydrolyzed to yield a ketone. chemistrysteps.com

Table 2: Key Transformations of the Nitrile Group

| Reaction Type | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Acid/Base Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Amide | Carboxylic Acid |

| Reduction | 1. LiAlH₄, 2. H₂O | Imine anion | Primary Amine |

| Ketone Synthesis | 1. Grignard Reagent (R-MgX), 2. H₃O⁺ | Imine | Ketone |

Bifunctional Reactivity in Heterocycle Synthesis

The true synthetic power of α-aminonitriles like this compound is realized when both the amino and nitrile groups participate in a reaction. arkat-usa.org The molecule contains both a nucleophilic center (the amino group) and an electrophilic center (the nitrile carbon), making it an ideal precursor for the synthesis of various five-membered heterocyclic systems. arkat-usa.org In these cyclization reactions, the amino group can act as an intramolecular nucleophile, attacking the electrophilic nitrile carbon (or a derivative thereof) to form a ring. This strategy is employed in the synthesis of heterocycles such as imidazoles, oxazoles, and their derivatives. arkat-usa.orgresearchgate.net For example, α-aminonitriles can react with ketones to form 5-imino-oxazolidines, showcasing the cooperative reactivity of the two functional groups. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Academic Research of 2 Amino 2 Phenylbutanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 2-Amino-2-phenylbutanenitrile. It provides detailed information about the molecule's carbon-hydrogen framework and the connectivity of its atoms. hyphadiscovery.com A standard structural elucidation dataset includes one-dimensional (1D) experiments like ¹H and ¹³C NMR, as well as two-dimensional (2D) experiments such as COSY, HSQC, and HMBC, which reveal through-bond correlations. hyphadiscovery.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms in the molecule. For this compound, distinct signals are expected for the aromatic protons of the phenyl group, the protons of the ethyl group, and the amine protons. The aromatic protons typically appear as a multiplet in the range of 7.2-7.5 ppm. The amine (-NH₂) protons are expected to present as a broad singlet, which is exchangeable with deuterium oxide (D₂O). mdpi.comresearchgate.net The methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group would exhibit characteristic splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Key signals would include those for the nitrile carbon (-C≡N), the quaternary carbon bonded to the amino and phenyl groups, the carbons of the phenyl ring, and the carbons of the ethyl group.

2D NMR Techniques: To confirm the precise connectivity, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, for instance, confirming the relationship between the methylene and methyl protons of the ethyl group. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom. hyphadiscovery.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges for this compound Predicted values are based on typical chemical shifts for similar functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl Protons (C₆H₅) | 7.20 - 7.50 (multiplet) | 125.0 - 140.0 |

| Amine Protons (NH₂) | 1.50 - 2.50 (broad singlet) | N/A |

| Ethyl Methylene Protons (CH₂) | 1.80 - 2.10 (quartet) | 30.0 - 40.0 |

| Ethyl Methyl Protons (CH₃) | 0.90 - 1.20 (triplet) | 8.0 - 12.0 |

| Quaternary Carbon (C-NH₂) | N/A | 55.0 - 65.0 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and assessing its purity. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a unique elemental formula. researchgate.net

The molecular formula of this compound is C₁₀H₁₂N₂. Using HRMS, the experimentally measured exact mass of the protonated molecule, [M+H]⁺, can be compared to the theoretically calculated mass. A close match provides strong evidence for the correct molecular formula, distinguishing it from other potential compounds with the same nominal mass. unito.it This technique is also highly sensitive, making it suitable for detecting and identifying trace-level impurities that may not be visible by other methods like NMR.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂ |

| Theoretical Monoisotopic Mass | 160.100048 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 161.107323 g/mol |

Chromatographic Techniques for Separation, Isolation, and Purity Determination (e.g., Preparative Column Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are fundamental for the separation, isolation, and purity analysis of this compound from reaction mixtures or for quality control of synthesized batches. nih.govresearchgate.net These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Preparative Column Chromatography: This technique is often used for the initial purification and isolation of the target compound on a larger scale (milligrams to grams). warwick.ac.uk A solid stationary phase, such as silica gel, is packed into a glass column. The crude product mixture is loaded onto the column, and a solvent system (mobile phase) is passed through it. Separation occurs based on the differing polarities of the components; less polar compounds typically elute faster, while more polar compounds are retained longer on the silica gel. This allows for the collection of fractions containing the purified this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and sensitive analytical technique used for final purity assessment and quantification. who.intnih.gov It utilizes a column packed with very small particles and a high-pressure pump to pass the mobile phase through the column, leading to high-resolution separations in a short amount of time. nih.gov

For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed. rsc.orghelixchrom.com In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile and water. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV Spectrophotometry (e.g., at 210 nm or 254 nm) rsc.org |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Computational and Theoretical Chemistry in Understanding 2 Amino 2 Phenylbutanenitrile

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-Amino-2-phenylbutanenitrile. DFT is a widely used computational method that calculates the electronic structure of a molecule to determine its ground-state properties. nih.gov These calculations provide a wealth of information about the molecule's stability, reactivity, and spectroscopic characteristics.

Detailed research findings from DFT studies on analogous α-aminonitriles and related compounds reveal several key electronic properties that can be extrapolated to this compound:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a smaller gap generally implies higher reactivity. researchgate.netijcce.ac.ir For this compound, the presence of the electron-rich amino group and phenyl ring would influence the HOMO energy, while the electron-withdrawing nitrile group would significantly impact the LUMO energy.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen atoms of the amino and nitrile groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the amino hydrogens, indicating sites for nucleophilic interaction.

Global Reactivity Descriptors: Based on FMO energies, various descriptors such as chemical potential (μ), hardness (η), and global electrophilicity index (ω) can be calculated. These values provide a quantitative measure of the molecule's reactivity and stability, which is invaluable for comparing it with other compounds or predicting its behavior in different chemical environments. nih.gov

The table below illustrates the typical data obtained from DFT calculations for an α-aryl-α-aminonitrile, which would be analogous to the expected results for this compound.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | 2.5 Debye | Measures the molecule's overall polarity. |

| Global Hardness (η) | 2.85 eV | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 1.5 eV | Propensity of the species to accept electrons. |

Computational Studies on Reaction Mechanisms, Transition States, and Energy Profiles

Computational chemistry is a powerful tool for investigating the intricate details of chemical reactions. For this compound, which is typically synthesized via the Strecker reaction, computational studies can elucidate the complete reaction pathway. masterorganicchemistry.comorganic-chemistry.orgmdpi.com The Strecker synthesis involves the reaction of a ketone (1-phenylpropan-1-one), ammonia (B1221849), and a cyanide source. wikipedia.org

Computational modeling of this mechanism involves:

Mapping the Potential Energy Surface: Calculations are used to map the energy landscape of the reaction, identifying all stable molecules (reactants, intermediates, products) and transition states that connect them.

Identifying Intermediates: The mechanism is believed to proceed through the formation of an imine or iminium ion intermediate following the initial reaction between the ketone and ammonia. masterorganicchemistry.comorganic-chemistry.org Computational methods can confirm the structure and stability of this key intermediate.

Locating Transition States (TS): The most critical application is locating the transition state for each elementary step, such as the nucleophilic attack of the cyanide ion on the imine intermediate. The geometry of the TS reveals the precise arrangement of atoms at the peak of the energy barrier.

A hypothetical energy profile for the key steps in the synthesis of this compound is presented below.

| Species | Description | Relative Energy (kcal/mol) (Illustrative) |

| Ketone + NH₃ | Reactants | 0 |

| TS1 (Imine formation) | Transition State | +15 |

| Imine Intermediate + H₂O | Intermediate | -5 |

| TS2 (Cyanide attack on protonated imine) | Transition State | +10 |

| This compound (protonated) | Product | -20 |

These studies provide a step-by-step view of bond formation and cleavage, helping to rationalize experimental observations and optimize reaction conditions for higher yields.

Molecular Dynamics and Conformation Analysis

This compound is a flexible molecule with several rotatable single bonds. Its three-dimensional shape, or conformation, is critical to its physical properties and biological activity. Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of such molecules over time. nih.govyoutube.com

An MD simulation models the movement of atoms and molecules by solving Newton's equations of motion. For this compound, this would involve:

Simulating Molecular Motion: Placing the molecule in a simulated environment (e.g., a box of water molecules to mimic aqueous solution) and calculating the forces between all atoms to simulate their movements over a period, typically nanoseconds to microseconds. nih.gov

Analyzing Dihedral Angles: The simulation trajectory is analyzed to determine the preferred rotational angles (dihedral angles) around key bonds, such as the Cα-phenyl bond and the Cα-ethyl bond.

Identifying Stable Conformers: By plotting the energy as a function of these dihedral angles, the simulation can identify low-energy, stable conformations (rotamers). The relative populations of these conformers can be estimated based on their energies. This analysis is crucial as the dominant conformation in solution may be different from the one in a crystal structure. nih.govbohrium.com

The conformational flexibility of this compound is primarily determined by the rotation around its single bonds.

| Dihedral Angle (Atoms) | Description of Rotation | Potential Low-Energy Conformers |

| N—Cα—C(phenyl)—C(phenyl) | Rotation of the phenyl group relative to the amino group. | Staggered conformations avoiding steric clash with the ethyl group. |

| N—Cα—C(ethyl)—C(methyl) | Rotation of the ethyl group relative to the amino group. | Staggered conformations avoiding steric clash with the phenyl group. |

| C(phenyl)—Cα—C(ethyl)—C(methyl) | Rotation of the ethyl group relative to the phenyl group. | Anti and gauche conformations. |

Understanding the conformational preferences is essential for applications where molecular shape is key, such as in drug design or asymmetric catalysis.

In Silico Prediction and Verification of Stereochemical Outcomes

The central carbon atom (Cα) of this compound is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images (enantiomers): (R)- and (S)-2-Amino-2-phenylbutanenitrile. Predicting and controlling the stereochemical outcome of its synthesis is a significant challenge. Computational chemistry offers powerful tools for this purpose, particularly in the context of asymmetric synthesis. nih.govnih.gov

The in silico approach to predicting stereochemistry involves:

Modeling Chiral Catalysis: In an asymmetric Strecker reaction, a chiral catalyst is used to favor the formation of one enantiomer over the other. researchgate.netmdpi.com Computational models are built to study the interaction between the reactants (imine intermediate) and the chiral catalyst.

Calculating Diastereomeric Transition States: The cyanide addition to the imine-catalyst complex can occur from two different faces, leading to the (R) or (S) product. These two pathways proceed through different transition states that are diastereomeric to each other.

Predicting Enantiomeric Excess (ee): DFT calculations can determine the activation energies for both the R-pathway (ΔG‡_R) and the S-pathway (ΔG‡_S). The energy difference (ΔΔG‡ = |ΔG‡_R - ΔG‡_S|) is directly related to the ratio of the products formed. A larger energy difference implies higher selectivity for the lower-energy pathway, allowing for a theoretical prediction of the enantiomeric excess (ee). mdpi.com

This predictive capability allows chemists to screen potential catalysts computationally before attempting a synthesis in the lab, saving significant time and resources.

| Transition State Pathway | Catalyst Complex | Calculated Activation Energy (ΔG‡) (Illustrative) | Predicted Outcome |

| Pro-(R) Pathway | Imine-(Chiral Catalyst) | 12.5 kcal/mol | Minor product pathway. |

| Pro-(S) Pathway | Imine-(Chiral Catalyst) | 10.5 kcal/mol | Major product pathway due to lower energy barrier. |

| Energy Difference (ΔΔG‡) | 2.0 kcal/mol | Predicted high enantioselectivity for the (S)-enantiomer. |

Synergistic Role of Computational Chemistry in Guiding Experimental Design and Interpretation

The true power of computational chemistry lies in its synergy with experimental work. mdpi.com Theoretical calculations are not merely for academic interest; they provide actionable intelligence that guides the design of new experiments and helps interpret their results.

For this compound, this synergy manifests in several ways:

Guiding Synthesis:

Reactivity Predictions (from 7.1): DFT calculations can predict the reactivity of various substituted ketones, helping chemists select starting materials that are more likely to react under mild conditions.

Mechanism Insights (from 7.2): Understanding the reaction energy profile can help in optimizing temperature, pressure, and reaction time to favor product formation and suppress side reactions. For example, if a high-energy intermediate is identified, conditions can be adjusted to stabilize it or bypass its formation.

Rational Design of Catalysts:

Stereochemical Prediction (from 7.4): Instead of experimentally screening dozens of chiral catalysts for an asymmetric Strecker reaction, computational methods can pre-screen a virtual library of catalysts. By calculating the predicted enantiomeric excess for each, only the most promising candidates need to be synthesized and tested, accelerating the discovery of efficient catalytic systems. mdpi.com

Interpreting Experimental Data:

Spectroscopic Analysis: Quantum chemical calculations can predict spectroscopic data (e.g., NMR, IR). Comparing calculated spectra with experimental ones can confirm the structure of the synthesized product.

Conformational Puzzles (from 7.3): If a molecule shows unexpected biological activity, MD simulations can reveal if a specific, minor conformation is responsible for that activity, providing a structural basis for the experimental observation.

The table below summarizes the powerful interplay between computational prediction and experimental action.

| Computational Prediction | Experimental Action Guided by Prediction |

| A specific ketone derivative has a low LUMO energy. | Select this ketone as the starting material for a higher reaction rate. |

| The transition state for a side reaction has a high energy barrier. | Run the reaction at a moderate temperature to avoid this unwanted pathway. |

| A specific chiral catalyst shows a large ΔΔG‡ for R/S formation. | Synthesize and test this catalyst first to achieve high enantioselectivity. |

| A calculated NMR spectrum matches the experimental spectrum. | Confirm the identity and purity of the synthesized compound. |

Future Directions and Emerging Research Avenues for 2 Amino 2 Phenylbutanenitrile

Development of Highly Efficient and Atom-Economical Enantioselective/Diastereoselective Synthetic Pathways

The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical development, and α-aminonitriles are key intermediates in this endeavor. The classic Strecker synthesis, a method for preparing α-aminonitriles, is noted for its high atom economy, a principle of green chemistry that emphasizes maximizing the incorporation of starting materials into the final product. yale.educabidigitallibrary.org However, the original method produces a racemic mixture. Consequently, a major focus of current research is the development of catalytic asymmetric Strecker reactions that can deliver unnatural α-amino acids with high enantioselectivity on a practical scale. nih.govmasterorganicchemistry.com